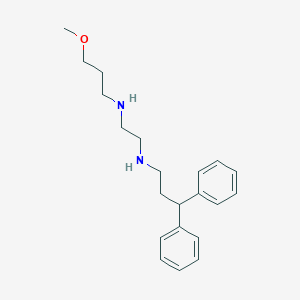
3-Isocyanatoisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isocyanatoisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their structural complexity and diverse biological activities. The compound features an isocyanate group (-N=C=O) attached to the third position of the isoquinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanatoisoquinoline can be achieved through various methods. One common approach involves the reaction of isoquinoline with phosgene (COCl₂) in the presence of a base such as triethylamine. This reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction parameters. This method enhances the efficiency and scalability of the synthesis process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isocyanatoisoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions, forming urea or carbamate derivatives.
Cycloaddition Reactions: It can undergo [2+2] or [4+2] cycloaddition reactions with alkenes or alkynes, leading to the formation of various heterocyclic compounds.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can catalyze cycloaddition reactions.
Solvents: Organic solvents like dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are often used to dissolve reactants and facilitate reactions.
Major Products Formed:
Urea Derivatives: Formed through the reaction with amines.
Carbamate Derivatives: Formed through the reaction with alcohols.
Heterocyclic Compounds: Formed through cycloaddition reactions.
Applications De Recherche Scientifique
3-Isocyanatoisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Isocyanatoisoquinoline involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity can modulate the activity of biological targets and pathways, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Isoquinoline: The parent compound, lacking the isocyanate group.
Quinoline: A structural isomer of isoquinoline with the nitrogen atom in a different position.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with diverse biological activities.
Uniqueness: 3-Isocyanatoisoquinoline is unique due to the presence of the isocyanate group, which imparts distinct reactivity and functional properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propriétés
Numéro CAS |
648420-73-9 |
|---|---|
Formule moléculaire |
C10H6N2O |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
3-isocyanatoisoquinoline |
InChI |
InChI=1S/C10H6N2O/c13-7-12-10-5-8-3-1-2-4-9(8)6-11-10/h1-6H |
Clé InChI |
NNPTUZQYBCFPGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=NC(=CC2=C1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584929.png)
![2',4'-Dinitro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12584937.png)



![N-[2-(4-Morpholinyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12584962.png)
![3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12584963.png)
![Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B12584968.png)

![2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12584987.png)
![Acetamide,N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-](/img/structure/B12584994.png)


![1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium](/img/structure/B12585009.png)
